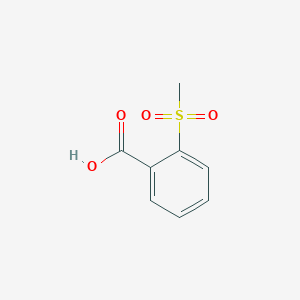

2-(Methylsulfonyl)benzoic acid

Overview

Description

2-(Methylsulfonyl)benzoic acid is a derivative of benzoic acid . It appears as a white to light yellow or light green powder .

Synthesis Analysis

2-Nitro-4-methylsulfonylbenzoic acid can be synthesized by the oxidation of 2-nitro-4-methylsulfonyl toluene with hydrogen peroxide in the presence of CuO/Al2O3 .

Molecular Structure Analysis

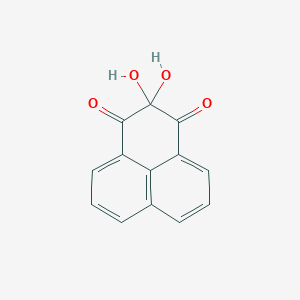

The molecular formula of 2-(Methylsulfonyl)benzoic acid is C8H8O4S . In the crystal structure of a similar compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, O-H⋯O hydrogen bonds link the molecules into chains .

Chemical Reactions Analysis

The oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid has been developed with an excellent yield based on the recycling of NOx .

Physical And Chemical Properties Analysis

2-(Methylsulfonyl)benzoic acid is a white to light yellow or light green powder . It has a boiling point of 437.8°C at 760 mmHg .

Scientific Research Applications

Synthesis of Derivatives: Studies have focused on the synthesis of various derivatives of 2-(Methylsulfonyl)benzoic acid. For example, the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene was optimized, achieving a high yield and purity (Ci, 2013). Another study achieved an 87.2% yield of 2-nitro-4-methylsulfonyl benzoic acid, using a simple technique with economic benefits (Peng, 2010).

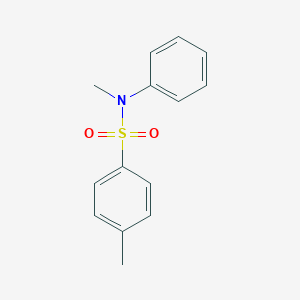

Photodegradation Studies: Research on sulcotrione, a herbicide, revealed that its photodegradation products, including 2-chloro-4-methylsulfonyl-benzoic acid, increase toxicity towards Vibrio fischeri bacteria (Wiszniowski et al., 2011).

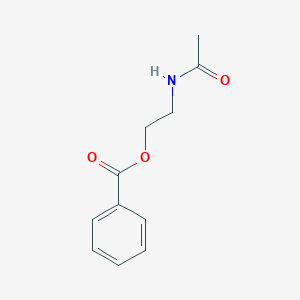

Pharmaceutical Research: 2-(Methylsulfonyl)benzoic acid derivatives have been investigated for their potential in pharmaceutical applications. For instance, (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives were studied as inhibitors for the Na+/H+ exchanger, potentially useful in treating acute myocardial infarction (Baumgarth et al., 1997).

Environmental and Agricultural Applications: Some studies have investigated the environmental impact and applications in agriculture. For example, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid, a derivative, was identified as a new cause of sensitiser induced occupational asthma, rhinitis, and urticaria, emphasizing the need for stringent exposure control measures in the workplace (Suojalehto et al., 2017).

Analytical Chemistry: A derivative, 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid, was used for the spectrophotometric determination of cobalt, demonstrating its utility in analytical chemistry (Wada et al., 1982).

Metabolism Studies: The metabolism of Lu AA21004, a novel antidepressant, involves the formation of a benzoic acid derivative, 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid, highlighting the role of 2-(Methylsulfonyl)benzoic acid derivatives in drug metabolism (Hvenegaard et al., 2012).

Safety and Hazards

When handling 2-(Methylsulfonyl)benzoic acid, it’s important to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity

Biochemical Pathways

It’s known that phenolic compounds, which include benzoic acid derivatives, can interfere with various biochemical pathways

Action Environment

The action, efficacy, and stability of 2-(Methylsulfonyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . .

properties

IUPAC Name |

2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSXEZOLBIJVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300953 | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)benzoic acid | |

CAS RN |

33963-55-2 | |

| Record name | 33963-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

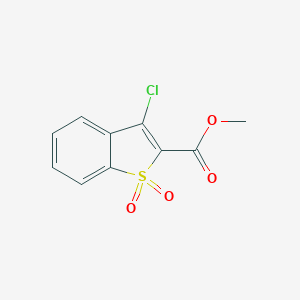

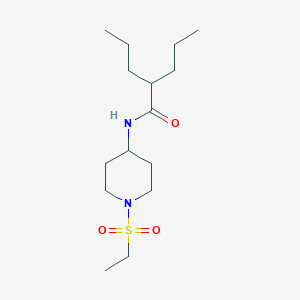

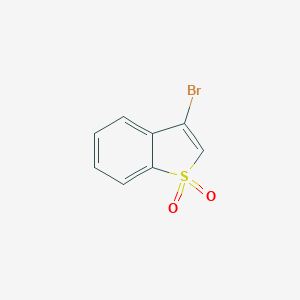

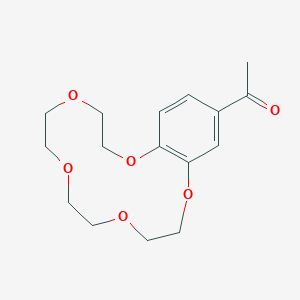

Feasible Synthetic Routes

Q & A

Q1: The research paper focuses on 4-amino-2-alkylsulfonyl benzoic acids as potential anti-tuberculosis agents. How does the structure of 2-(methylsulfonyl)benzoic acid relate to these compounds, and what could this suggest about its potential activity?

A1: While 2-(methylsulfonyl)benzoic acid shares the core structure of a benzene ring with a methylsulfonyl group at the 2-position, it lacks the amino group at the 4-position that is present in the studied compounds. [] The research indicates that the 4-amino-2-alkylsulfonyl benzoic acid derivatives exhibited significantly lower anti-tuberculosis activity compared to p-aminosalicylic acid. [] This suggests that the presence and position of specific functional groups significantly impact the desired activity. Therefore, it is difficult to definitively predict the anti-tuberculosis activity of 2-(methylsulfonyl)benzoic acid based solely on structural similarities. Further research involving synthesis and in vitro testing would be necessary to ascertain its efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)